1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole
Overview
Description
1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole is a chemical compound with the molecular formula C12H7Cl2N3 It is a heterocyclic compound that contains both pyrimidine and benzimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole typically involves the reaction of 2,5-dichloropyrimidine with 1H-benzo[d]imidazole under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth . The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
1-(2,5-Dichloropyrimidin-4-yl)-1H-indole: This compound has a similar structure but contains an indole ring instead of a benzimidazole ring.
2,4-Dichloropyrimidine: A simpler compound that lacks the benzimidazole moiety and is often used as a starting material for the synthesis of more complex derivatives.
The uniqueness of this compound lies in its combined pyrimidine and benzimidazole rings, which confer specific chemical and biological properties that are distinct from those of its analogs.
Properties
IUPAC Name |
1-(2,5-dichloropyrimidin-4-yl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-7-5-14-11(13)16-10(7)17-6-15-8-3-1-2-4-9(8)17/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRXAUUILFDWTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC(=NC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743560 | |
Record name | 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882562-56-3 | |
Record name | 1-(2,5-Dichloro-4-pyrimidinyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882562-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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